molecular formula C13H16N2O2 B7501191 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

カタログ番号 B7501191
分子量: 232.28 g/mol
InChIキー: PZDZXKDXZFCUOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

科学的研究の応用

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutations, which account for approximately 50% of acquired resistance to first- and second-generation EGFR TKIs. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has shown promising results in treating brain metastases, which are a common complication of NSCLC.

作用機序

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide selectively targets and irreversibly binds to the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. This binding inhibits the activity of EGFR and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been shown to significantly reduce tumor size and prolong progression-free survival in NSCLC patients with T790M mutations. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has a favorable safety profile compared to first- and second-generation EGFR TKIs, with fewer adverse events such as skin rash and diarrhea.

実験室実験の利点と制限

One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide in lab experiments is its high selectivity and potency towards mutated EGFR, which allows for more accurate and specific results. However, one limitation is that N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide is not effective in treating NSCLC patients with EGFR wild-type or other mutations, which limits its applicability in certain research areas.

将来の方向性

For N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in treating other types of cancers with EGFR mutations, and developing new generations of EGFR TKIs with improved efficacy and safety profiles. Additionally, further studies are needed to understand the mechanisms of acquired resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide and to develop strategies to overcome this resistance.

合成法

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(azetidin-1-yl)-2-oxoethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

特性

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-3-5-11(6-4-10)13(17)14-9-12(16)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDZXKDXZFCUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。